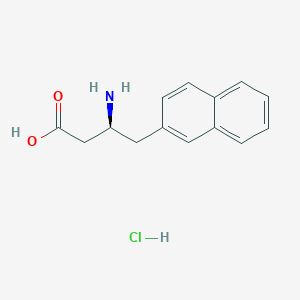

(S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride

Description

(S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride (CAS 331847-01-9) is a chiral amino acid derivative featuring a naphthalen-2-yl substituent. Its molecular formula is C₁₄H₁₆ClNO₂, with a molecular weight of 265.73–265.74 . This compound serves as a critical building block in organic synthesis, particularly in pharmaceutical research for designing peptidomimetics or receptor-targeted molecules. The (S)-configuration ensures stereochemical specificity, which is vital for interactions with biological systems.

Properties

IUPAC Name |

(3S)-3-amino-4-naphthalen-2-ylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2.ClH/c15-13(9-14(16)17)8-10-5-6-11-3-1-2-4-12(11)7-10;/h1-7,13H,8-9,15H2,(H,16,17);1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSJJEOZKOCDCT-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C[C@@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375847 | |

| Record name | (3S)-3-Amino-4-(naphthalen-2-yl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331847-01-9, 270063-39-3 | |

| Record name | 2-Naphthalenebutanoic acid, β-amino-, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331847-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Amino-4-(naphthalen-2-yl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene derivatives and amino acids.

Formation of the Naphthalene Derivative: The naphthalene ring is introduced through a Friedel-Crafts acylation reaction, followed by reduction to form the desired naphthalene derivative.

Amino Acid Coupling: The naphthalene derivative is then coupled with an amino acid using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of (S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The naphthalene ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.

Reduction: Reduction of the naphthalene ring can be achieved using hydrogenation catalysts such as palladium on carbon.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products Formed

Oxidation: Naphthoquinones.

Reduction: Dihydronaphthalene derivatives.

Substitution: Halogenated or nitro-substituted naphthalene derivatives.

Scientific Research Applications

Pharmaceutical Development

(S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride is primarily investigated for its potential in developing new medications targeting neurological disorders. Its ability to modulate neurotransmitter systems makes it a candidate for treating conditions like depression and anxiety disorders. Research indicates that it can selectively bind to specific receptor subtypes, enhancing its therapeutic profile in drug development .

Biochemical Research

This compound is utilized to study amino acid transport mechanisms and their implications in cellular metabolism. Understanding these pathways can lead to insights into various metabolic disorders. It has been shown to influence neurotransmitter pathways, thereby potentially affecting mood and cognitive functions .

Neuroscience Studies

In neuroscience, (S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride is valuable for understanding synaptic transmission and plasticity, which are crucial for learning and memory. Its role as a precursor for neurotransmitters positions it as a significant compound in neuropharmacology .

Analytical Chemistry

The compound serves as a standard in analytical methods for quantifying amino acids in biological samples. This application aids nutritional and clinical studies, allowing researchers to assess amino acid levels accurately within various biological contexts .

Neuropharmacological Effects

A study highlighted the compound's ability to modulate glutamate receptors, which are critical in synaptic transmission and plasticity. This modulation could have implications for treating neurological conditions such as epilepsy and depression.

Enzyme Inhibition

Research has demonstrated that (S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride can inhibit key enzymes involved in metabolic pathways. For instance, it was found to inhibit squalene synthase with an IC₅₀ value of 90 nM, indicating its potential role in cholesterol biosynthesis modulation.

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, affecting transcription and replication processes. Additionally, the amino acid moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers: Naphthalen-1-yl vs. Naphthalen-2-yl Derivatives

- (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride (CAS 331846-99-2) Molecular Formula: C₁₄H₁₆ClNO₂ Molecular Weight: 265.73–265.74 Key Difference: The naphthalen-1-yl group introduces steric and electronic variations compared to the naphthalen-2-yl isomer. The 1-position substituent may alter π-π stacking interactions in biological targets due to differences in aromatic ring orientation .

Phenyl-Substituted Analogs

- The methyl group introduces steric hindrance but lacks the extended aromatic system of naphthalene, which may reduce binding affinity to hydrophobic pockets .

- (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride (CAS 270596-38-8) Molecular Formula: C₁₀H₁₂Cl₂NO₂ Molecular Weight: 265.12 Key Difference: The electron-withdrawing chlorine atom increases acidity of the amino group (pKa modulation) and may enhance intermolecular interactions via halogen bonding. This contrasts with the electron-donating methyl group in the 2-methylphenyl analog .

Aliphatic Amino Acid Derivatives

- 4-(Dimethylamino)butanoic acid hydrochloride Molecular Formula: C₆H₁₄ClNO₂ Molecular Weight: 175.64 Key Difference: The dimethylamino group replaces the aromatic substituent, drastically reducing hydrophobicity. This compound is more water-soluble and serves as a flexible spacer in drug design, unlike the rigid naphthalene-containing analogs .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituent | Potential Applications |

|---|---|---|---|---|---|

| (S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride | 331847-01-9 | C₁₄H₁₆ClNO₂ | 265.73 | Naphthalen-2-yl | Peptidomimetics, receptor ligands |

| (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride | 331846-99-2 | C₁₄H₁₆ClNO₂ | 265.73 | Naphthalen-1-yl | Stereospecific drug design |

| (S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride | 270062-89-0 | C₁₁H₁₆ClNO₂ | 229.70 | 2-Methylphenyl | Solubility-enhanced analogs |

| (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride | 270596-38-8 | C₁₀H₁₂Cl₂NO₂ | 265.12 | 3-Chlorophenyl | Halogen-bonding motifs |

| 4-(Dimethylamino)butanoic acid hydrochloride | N/A | C₆H₁₄ClNO₂ | 175.64 | Dimethylamino | Flexible linkers, cationic carriers |

Research Findings and Implications

- Steric and Electronic Effects : The naphthalen-2-yl group in the target compound provides a larger hydrophobic surface than phenyl analogs, favoring interactions with lipophilic enzyme pockets. In contrast, chlorophenyl derivatives offer opportunities for halogen bonding in medicinal chemistry .

- Solubility: Aliphatic derivatives like 4-(dimethylamino)butanoic acid hydrochloride exhibit higher aqueous solubility, making them suitable for formulations requiring rapid dissolution .

- Safety Profile : Most hydrochlorides in this class share similar hazards (e.g., H302: harmful if swallowed), necessitating careful handling .

Biological Activity

(S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride is characterized by the following structural features:

- Chiral Center : The compound has a chiral center at the carbon atom adjacent to the amino group, which influences its biological activity.

- Naphthalene Ring : The presence of the naphthalene moiety contributes to hydrophobic interactions crucial for binding to biological targets.

- Functional Groups : The amino and carboxylic acid groups facilitate hydrogen bonding and ionic interactions with proteins.

The biological activity of (S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride primarily involves:

- Enzyme Inhibition : It has been studied for its role as a bisubstrate inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic processes. The compound demonstrates significant inhibitory effects, with IC50 values indicating potent activity against NNMT .

Neuropharmacological Effects

Research indicates that (S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride may modulate neurotransmitter systems, particularly influencing glutamate receptors. This modulation is relevant for potential therapeutic applications in treating neurological disorders such as depression and anxiety .

Anti-inflammatory and Anticancer Potential

The compound has also been investigated for its anti-inflammatory and anticancer properties. Preliminary studies suggest that it may inhibit pathways involved in inflammation and cancer cell proliferation, although further research is needed to elucidate these effects fully .

Case Studies

- NNMT Inhibition Study : A study assessed the inhibitory activity of (S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride on NNMT using high-performance liquid chromatography coupled with mass spectrometry. The results showed a significant reduction in MNA production, indicating effective enzyme inhibition .

- Cell Proliferation Assays : In vitro studies demonstrated that treatment with this compound led to a marked decrease in cell proliferation in cancer cell lines, supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride with high enantiomeric purity?

- Methodological Answer : Asymmetric synthesis using chiral auxiliaries (e.g., Boc-protected intermediates) or enzymatic resolution is preferred to ensure stereochemical control. For example, Boc-protection strategies similar to those employed in L-β-homotryptophan hydrochloride synthesis can minimize racemization during coupling reactions . Purification via column chromatography with chiral stationary phases or recrystallization from polar solvents (e.g., methanol/water mixtures) can enhance enantiomeric purity. Structural analogs like (S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride demonstrate the efficacy of these approaches .

Q. How can the stereochemistry and crystal structure of this compound be confirmed?

- Methodological Answer :

- X-ray crystallography : Use SHELX software (e.g., SHELXL) for high-resolution structural refinement. This program is widely validated for small-molecule crystallography and can resolve potential twinning or disorder in naphthalene-containing structures .

- NMR spectroscopy : Employ - and -NMR with chiral shift reagents (e.g., Eu(hfc)) to confirm stereochemistry. NOESY/ROESY experiments can clarify spatial arrangements of the naphthalene moiety .

Q. What analytical techniques are suitable for assessing purity and detecting impurities?

- Methodological Answer :

- HPLC with chiral columns : Use a Chiralpak® IG-3 column and a methanol/ammonium formate mobile phase to separate enantiomers and quantify purity .

- LC-MS/MS : Detect low-level impurities (e.g., des-fluoro byproducts) via multiple reaction monitoring (MRM). Solid-phase extraction (SPE) with HLB cartridges, as described for wastewater analysis, can pre-contraceuticals .

Advanced Research Questions

Q. How can enantiomeric impurities be resolved and quantified in pharmaceutical-grade samples?

- Methodological Answer :

- Chiral derivatization : React the compound with Marfey’s reagent (FDAA) to form diastereomers separable via reverse-phase HPLC. Compare retention times against synthesized (R)-enantiomer standards, as done for Sitagliptin acid impurities .

- LC-MS/MS with isotopic labeling : Use deuterated internal standards (e.g., triclosan-d) to improve quantification accuracy in complex matrices .

Q. How should researchers address discrepancies in crystallographic refinement, such as unresolved electron density or twinning?

- Methodological Answer :

- SHELXL refinement : Apply twin-law matrices (e.g., -h, -k, -l) to model twinned crystals. Adjust the ADPS restraints for disordered naphthalene groups to improve R-factors .

- High-resolution data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance data quality. For example, SHELXD has been successfully applied to resolve ambiguities in similar fluorinated phenylbutanoic acid derivatives .

Q. What strategies optimize the detection of this compound in biological matrices (e.g., plasma, wastewater)?

- Methodological Answer :

- SPE with HLB cartridges : Condition cartridges with methanol and elute with 2-propanol/ammonium hydroxide (95:5 v/v) to recover >90% of the compound, as validated for phenolic analogs in wastewater .

- Matrix-matched calibration : Prepare standards in blank matrix extracts to correct for ion suppression in LC-MS/MS. Include isotopically labeled analogs (e.g., BP-3-d) for internal standardization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.